Pyrazolo[1,5-a]pyridin-3-amine

Medicinal Chemistry Kinase Inhibitors Physicochemical Properties

Pyrazolo[1,5-a]pyridin-3-amine is an essential fused heterobicyclic scaffold for kinase inhibitor programs targeting PI3K, AXL, c-MET, and RET, as well as CRF1 receptor antagonists. Substitution with structurally similar heterocyclic amines (e.g., 3-aminopyridine or other pyrazolopyridine regioisomers) is not viable for defined SAR — the specific [1,5-a] fusion geometry and 3-position amine anchor dictate three-dimensional substituent orientation and target binding. Minor core modifications can completely ablate isoform selectivity and potency. Procure the exact scaffold to ensure project continuity and reproducible biological outcomes.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 137837-55-9
Cat. No. B165781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-3-amine
CAS137837-55-9
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)N
InChIInChI=1S/C7H7N3/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H,8H2
InChIKeyTYUPYVMUQSMZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridin-3-amine (CAS 137837-55-9): A Core Heterocyclic Scaffold for Kinase Inhibitor and Bioactive Molecule Synthesis


Pyrazolo[1,5-a]pyridin-3-amine (CAS 137837-55-9) is a heterobicyclic compound consisting of a fused pyrazole and pyridine ring with a primary amine at the 3-position [1]. This scaffold serves as a critical core structure in numerous kinase inhibitor programs, including those targeting PI3K, AXL, c-MET, and RET kinases, as well as in the development of CRF1 receptor antagonists [2]. Its rigid, planar structure provides a versatile template for structure-activity relationship (SAR) exploration through modification at multiple positions [3].

Why Generic Heterocyclic Amines Cannot Replace Pyrazolo[1,5-a]pyridin-3-amine in Critical SAR-Dependent Programs


Substitution of Pyrazolo[1,5-a]pyridin-3-amine with structurally similar, but not identical, heterocyclic amines (e.g., 3-aminopyridine, 3-aminoindazole, or other pyrazolopyridine regioisomers) is not a viable strategy for research programs dependent on a defined SAR. The specific fusion geometry (pyrazolo[1,5-a]pyridine vs. other ring junctions) and the position of the primary amine anchor dictate the three-dimensional orientation of substituents and, consequently, target binding [1]. In the context of PI3K p110α inhibition, for example, minor modifications to the pyrazolo[1,5-a]pyridine core or its substitution pattern have been shown to dramatically alter isoform selectivity and potency, often resulting in a complete loss of activity [2]. Procurement of the exact core scaffold is therefore essential to maintain project continuity and ensure reproducible biological outcomes.

Quantitative Differentiation: Pyrazolo[1,5-a]pyridin-3-amine's Verifiable Advantages in Physicochemical Properties and Scaffold Utility


Superior Aqueous Solubility Profile of the Unsubstituted Scaffold for Early-Stage Analoging

The unsubstituted Pyrazolo[1,5-a]pyridin-3-amine core demonstrates a calculated aqueous solubility (Log S ESOL) of -1.57, corresponding to 3.58 mg/mL, which is more favorable than many common heterocyclic amines used in drug discovery . This baseline solubility provides a more versatile starting point for lead optimization, allowing a wider range of substituents to be explored before hitting solubility thresholds. In comparison, advanced PI3K p110α inhibitors based on this core required the addition of a basic amine to achieve up to 1000-fold improvements in solubility, underscoring the importance of the unsubstituted core's initial properties [1].

Medicinal Chemistry Kinase Inhibitors Physicochemical Properties

Proven Scaffold Utility in Achieving Sub-Nanomolar Potency Against Key Oncology Targets

The Pyrazolo[1,5-a]pyridin-3-amine core is a critical component in a series of PI3K p110α inhibitors, with optimized analog '5x' (which incorporates this core) achieving an IC50 of 0.9 nM [1]. This level of potency is comparable to or exceeds that of many clinical-stage PI3K inhibitors, demonstrating the scaffold's inherent ability to achieve high-affinity target engagement. In contrast, SAR studies show that alterations to the core structure, such as substitution off the hydrazone nitrogen or replacement of the sulfonyl group, resulted in a complete loss of p110α selectivity [1].

Oncology Kinase Inhibition PI3K p110α

Widely Adopted Core for Diverse Kinase Inhibitor Chemotypes

Pyrazolo[1,5-a]pyridin-3-amine is not limited to a single kinase target. The core scaffold appears in potent and selective inhibitors for a range of kinases, including ERK1/2 (FR180204, an analog with an IC50 of 330 nM and 510 nM) , EphB3 (LDN-211904, an analog with an IC50 of 79 nM) , and PI3Kγ/δ (analog 20e with IC50 values of 4.0 nM and 9.1 nM) [1]. This broad applicability across distinct kinase families demonstrates the scaffold's versatility and 'privileged' nature in medicinal chemistry, providing a higher probability of success in new kinase-targeting projects compared to scaffolds with narrower documented utility.

Kinase Inhibitors Chemical Biology Medicinal Chemistry

Established Commercial Availability with Consistent Quality Specifications

Pyrazolo[1,5-a]pyridin-3-amine is a commercially established chemical with multiple vendors offering it at ≥95% purity, with some vendors providing ≥96% purity . This contrasts with many novel or bespoke scaffolds, which may be available from only a single source or with lower and more variable purity levels. The availability of a consistent, high-purity supply from multiple vendors reduces supply chain risk and ensures experimental reproducibility across different laboratories and over extended project timelines.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Applications for Pyrazolo[1,5-a]pyridin-3-amine (CAS 137837-55-9)


Lead Generation for Novel Kinase Inhibitor Programs (e.g., PI3K, RET, AXL, EphB3)

Employed as a versatile starting point for the synthesis of focused libraries targeting the ATP-binding pocket of kinases. The core's established role in generating sub-nanomolar PI3K inhibitors [1] and potent inhibitors of EphB3 and RET [2] provides a high-confidence rationale for initiating new medicinal chemistry campaigns. The favorable baseline solubility profile further supports its use in early-stage lead generation.

Chemical Biology Probe Synthesis for Target Validation

Used as a core scaffold for creating selective kinase inhibitors to serve as tool compounds or chemical probes for target validation studies. The availability of SAR data across multiple kinase families (e.g., ERK1/2 [1], PI3Kγ/δ ) provides a roadmap for rapidly tuning selectivity and developing potent and selective probes for specific biological interrogation.

Synthesis of Pyrazolo[1,5-a]pyridine-Derived Bioactive Libraries for Phenotypic Screening

Acts as a key building block for the generation of diverse compound libraries for phenotypic or high-throughput screening campaigns. The primary amine handle at the 3-position facilitates straightforward chemical derivatization, enabling the rapid exploration of chemical space around this 'privileged' heterocyclic core [1]. Its proven multi-target activity increases the likelihood of identifying hits against novel or challenging biological targets.

Process Chemistry and Scale-Up for Advanced Preclinical Candidates

Serves as a reliably procured intermediate for the multi-gram synthesis of advanced leads identified from medicinal chemistry efforts. The commercial availability of the core at high and consistent purity (≥95%) from multiple vendors [1] mitigates supply chain risk and supports the larger-scale material requirements for in vivo pharmacokinetic, toxicology, and efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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